![molecular formula C14H27BOSi B14352077 [2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane CAS No. 91877-28-0](/img/structure/B14352077.png)
[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane is a complex organosilicon compound that features a borabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the Borabicyclo Structure : This step involves the cyclization of a suitable diene with a boron-containing reagent under controlled conditions to form the borabicyclo structure.
- Introduction of the Methoxy Group : The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the borabicyclo intermediate.
- Attachment of the Ethyl Group : The ethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
- Trimethylsilylation : The final step involves the introduction of the trimethylsilyl group, typically using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic acids or borate esters.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
- Substitution : The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
- Coupling Reactions : The ethyl group can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Halides, amines
- Coupling : Palladium catalysts, bases like potassium carbonate
- Oxidation : Boronic acids, borate esters
- Reduction : Borohydrides
- Substitution : Halogenated or aminated derivatives
- Coupling : Complex organic molecules
科学的研究の応用
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
- Biology : Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
- Medicine : Explored for its potential use in drug delivery systems due to its unique structural properties.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
作用機序
The mechanism of action of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane involves its interaction with molecular targets through its boron and silicon centers. The boron atom can form reversible covalent bonds with nucleophiles, while the silicon center can engage in hydrophobic interactions. These interactions enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
類似化合物との比較
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane can be compared with other boron-containing and silicon-containing compounds:
- Boronic Acids : Unlike boronic acids, this compound features a borabicyclo structure, providing enhanced stability and unique reactivity.
- Trimethylsilyl Compounds : Compared to other trimethylsilyl compounds, it offers additional functionality due to the presence of the borabicyclo moiety.
- Boranes : While boranes are primarily used as reducing agents, this compound’s structure allows for more diverse applications in synthesis and materials science.
List of Similar Compounds
- Boronic acids
- Trimethylsilyl chloride
- Boranes
- Borate esters
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
91877-28-0 |
|---|---|
分子式 |
C14H27BOSi |
分子量 |
250.26 g/mol |
IUPAC名 |
2-(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C14H27BOSi/c1-16-15-10-13-7-12(5-6-17(2,3)4)8-14(9-13)11-15/h7,13-14H,5-6,8-11H2,1-4H3 |
InChIキー |
IIGRGGYGAKFPRK-UHFFFAOYSA-N |
正規SMILES |
B1(CC2CC(C1)C=C(C2)CC[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


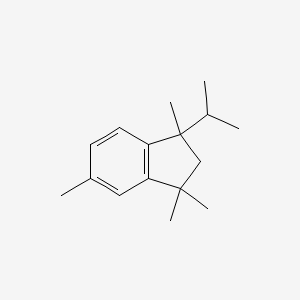

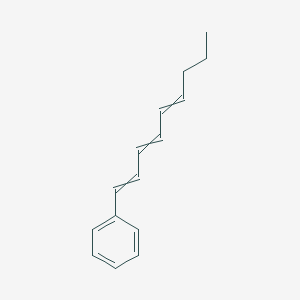
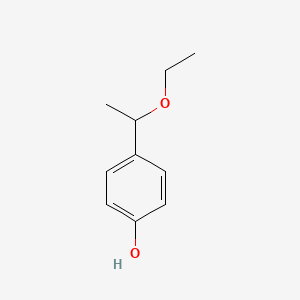
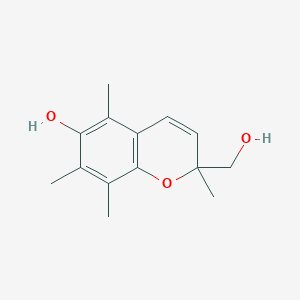
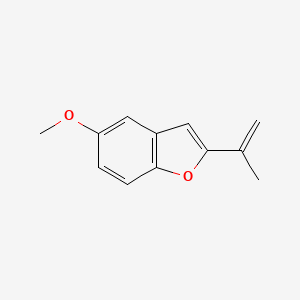
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

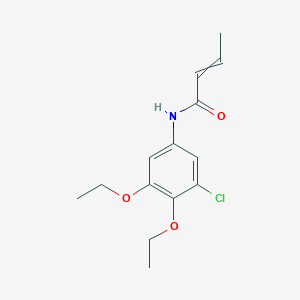
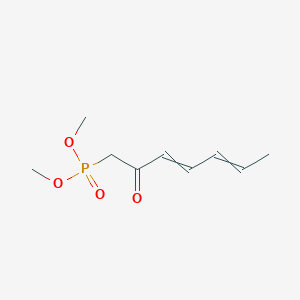
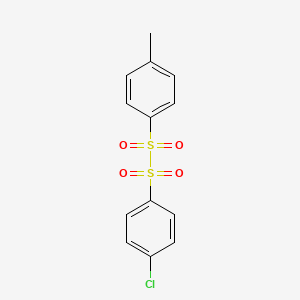
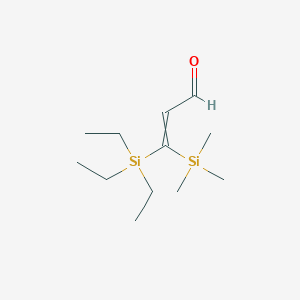
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

